Disuccinimidyl suberate

Description

The exact mass of the compound this compound is 368.12196560 g/mol and the complexity rating of the compound is 544. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 340008. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

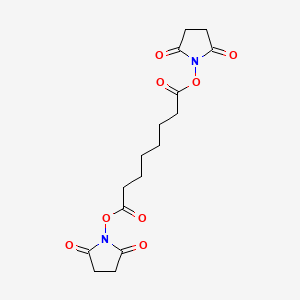

bis(2,5-dioxopyrrolidin-1-yl) octanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O8/c19-11-7-8-12(20)17(11)25-15(23)5-3-1-2-4-6-16(24)26-18-13(21)9-10-14(18)22/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIBGKZDAWNIFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70988200 | |

| Record name | 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70988200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68528-80-3, 68526-60-3 | |

| Record name | Disuccinimidyl suberate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68528-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amides, rice bran-oil, N-(2-((2-hydroxyethyl)amino)ethyl), acetates (salts) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxysuccinimide suberic acid ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068528803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 68528-80-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amides, rice bran-oil, N-[2-[(2-hydroxyethyl)amino]ethyl], acetates (salts) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70988200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amides, rice bran-oil, N-[2-[(2-hydroxyethyl)amino]ethyl], acetates (salts) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octanedioic acid, 1,8-bis(2,5-dioxo-1-pyrrolidinyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Disuccinimidyl Suberate (DSS): A Technical Guide to its Applications in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Disuccinimidyl suberate (B1241622) (DSS) is a cornerstone reagent in the field of biochemistry, primarily utilized for its ability to covalently link proteins and other biomolecules. This in-depth technical guide provides a comprehensive overview of DSS, its mechanism of action, and its principal applications, complete with detailed experimental protocols and quantitative data to empower researchers in their experimental design.

Core Concepts: Understanding Disuccinimidyl Suberate

This compound is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.[1][2][3] Its structure consists of an eight-carbon (suberate) spacer arm flanked by two NHS ester reactive groups.[1][3][4] This symmetrical design allows it to react with primary amines (-NH₂) on molecules like proteins, forming stable amide bonds.[1][2][5] The reaction is most efficient in a pH range of 7.0 to 9.0.[1][5]

One of the key features of DSS is its hydrophobicity and membrane permeability, which enables the crosslinking of intracellular proteins within their native cellular environment.[1][2][4][5][6] Unlike some other crosslinkers, DSS is non-cleavable, meaning the covalent linkages it forms are irreversible under standard biochemical conditions.[1][3] DSS is insoluble in aqueous solutions and must first be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][2][5][7]

Key Applications of this compound

The unique properties of DSS make it a versatile tool for several key applications in biochemistry:

-

Studying Protein-Protein Interactions: DSS is widely used to "freeze" protein interactions, including weak or transient ones, by covalently linking interacting partners.[1] This allows for the subsequent isolation and identification of protein complexes using techniques like immunoprecipitation and mass spectrometry.[1][8]

-

Antibody-Drug Conjugate (ADC) Development: In the realm of therapeutic development, DSS serves as a non-cleavable linker to conjugate cytotoxic drugs to monoclonal antibodies.[9][10] This targeted delivery approach is a cornerstone of modern cancer therapy.[11][12][13]

-

Protein Immobilization: DSS is employed to immobilize proteins onto amine-coated surfaces, which is a critical step in the development of biosensors, biochips, and other diagnostic and research tools.[1][14][15][16]

-

Bioconjugation and Polymerization: The reagent is also used for the general creation of bioconjugates and for polymerizing monomers to form larger structures, such as in the development of blood substitutes.[1]

Quantitative Data for Experimental Design

Successful crosslinking experiments with DSS hinge on the careful optimization of several parameters. The following table summarizes key quantitative data for DSS to aid in experimental design.

| Parameter | Value | Notes |

| Molecular Weight | 368.34 g/mol | [4][7][10] |

| Spacer Arm Length | 11.4 Å | [2][4][5][7] |

| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [2][3] |

| Target Moiety | Primary amines (-NH₂) | [2][4][5] |

| Optimal pH Range | 7.0 - 9.0 | [1][5][7] |

| Solubility | Insoluble in water; Soluble in DMSO and DMF | [1][2][4][5] |

| Membrane Permeability | Permeable | [1][2][4][5][6] |

| Cleavability | Non-cleavable | [1][3] |

| Recommended Storage | -20°C, desiccated | [2][5][7] |

| Typical Final Concentration | 0.25 - 5 mM | [5][6][7][17] |

| Typical Molar Excess | 10- to 50-fold over protein | [2][5][6] |

| Incubation Time | 30 minutes at room temperature or 2 hours on ice | [2][5][6] |

| Quenching Reagent | Tris, glycine, or lysine (B10760008) (e.g., 20-50 mM final concentration) | [5][6][7][8] |

Visualizing Workflows and Mechanisms

To better illustrate the application of DSS, the following diagrams, generated using the DOT language, depict key processes.

Caption: General experimental workflow for protein crosslinking with DSS.

Caption: Chemical reaction mechanism of DSS with primary amines on proteins.

Caption: Using DSS to study a hypothetical receptor signaling pathway.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key applications of DSS. Note that optimization is often necessary for specific experimental systems.

Protocol 1: Crosslinking Proteins in Solution

This protocol is suitable for studying interactions between purified proteins.

-

Protein Preparation:

-

Prepare the protein sample in a non-amine-containing buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5).[5] If the buffer contains primary amines (e.g., Tris), perform a buffer exchange via dialysis or gel filtration.[2]

-

The protein concentration can influence the required molar excess of DSS. For concentrations >5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations <5 mg/mL, a 20- to 50-fold molar excess may be required.[2][6]

-

-

DSS Preparation:

-

Crosslinking Reaction:

-

Reaction Quenching:

-

Analysis:

Protocol 2: Intracellular Crosslinking

This protocol is designed to capture protein interactions within living cells.

-

Cell Preparation:

-

Harvest cultured cells (suspension or adherent). For adherent cells, use a non-enzymatic method for detachment if possible.

-

Wash the cells three times with an ice-cold, amine-free buffer like PBS (pH 8.0) to remove any primary amines from the culture medium.[6]

-

Resuspend the cells in the same buffer at a concentration of approximately 25 x 10⁶ cells/mL.[6]

-

-

DSS Preparation:

-

Follow step 2 from Protocol 1 to prepare a fresh stock solution of DSS.

-

-

Crosslinking Reaction:

-

Reaction Quenching:

-

Cell Lysis and Analysis:

-

Pellet the cells by centrifugation and proceed with your standard cell lysis protocol. Ensure protease and phosphatase inhibitors are included in the lysis buffer.[4]

-

The resulting lysate can be used for downstream applications such as co-immunoprecipitation to isolate and identify the crosslinked protein complexes.[4]

-

Protocol 3: Covalent Immobilization of Antibodies to Protein A/G Beads

This protocol is useful for creating stable antibody-coupled beads for immunoprecipitation, preventing antibody leaching during elution.

-

Antibody Binding:

-

Equilibrate Protein A or G agarose (B213101) beads by washing them three times with a coupling buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0).

-

Add your antibody of interest (typically 2-10 µg) to the beads in the coupling buffer.[2]

-

Incubate for 30-60 minutes at room temperature with end-over-end mixing to allow the antibody to bind to the beads.[2]

-

Pellet the beads by centrifugation and wash three times with the coupling buffer to remove any unbound antibody.[2]

-

-

DSS Preparation:

-

Follow step 2 from Protocol 1 to prepare a fresh stock solution of DSS.

-

-

Crosslinking Reaction:

-

Resuspend the antibody-bound beads in the coupling buffer.

-

Add the DSS stock solution to a final concentration of approximately 1 mM.

-

Incubate for 30 minutes at room temperature with gentle mixing.

-

-

Reaction Quenching and Washing:

-

Pellet the beads and wash them three times with a quenching buffer (e.g., 50 mM Tris-HCl, pH 7.5) to quench any unreacted DSS and remove byproducts.

-

The antibody-crosslinked beads are now ready for use in immunoprecipitation experiments.

-

Conclusion

This compound is an indispensable tool for biochemists and drug development professionals. Its ability to form stable, covalent crosslinks between proteins in a variety of contexts—from purified solutions to living cells—enables the study of complex biological interactions and the construction of novel therapeutics and diagnostics. By understanding its chemical properties and carefully optimizing reaction conditions as outlined in this guide, researchers can effectively harness the power of DSS to advance their scientific objectives.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

- 4. benchchem.com [benchchem.com]

- 5. store.sangon.com [store.sangon.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Development of Antibody–Drug Conjugates Using DDS and Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]

- 13. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A comparative study of different protein immobilization methods for the construction of an efficient nano-structured lactate oxidase-SWCNT-biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

Disuccinimidyl Suberate (DSS): A Technical Guide to its Mechanism of Action and Applications in Crosslinking

For Researchers, Scientists, and Drug Development Professionals

Disuccinimidyl suberate (B1241622) (DSS) is a cornerstone reagent in the field of bioconjugation and structural biology. Its ability to covalently link proteins and other biomolecules has made it an indispensable tool for elucidating protein-protein interactions, stabilizing protein complexes, and constructing antibody-drug conjugates (ADCs). This in-depth technical guide provides a comprehensive overview of the core mechanism of action of DSS, detailed experimental protocols, and quantitative data to empower researchers in their scientific endeavors.

Core Mechanism of Action

Disuccinimidyl suberate is a homobifunctional crosslinking agent, meaning it possesses two identical reactive groups at either end of a spacer arm.[1] The reactive moieties are N-hydroxysuccinimide (NHS) esters, which specifically target primary amines (-NH2) found on molecules such as the side chains of lysine (B10760008) residues and the N-termini of proteins.[2][3]

The crosslinking reaction proceeds via a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[2][3] The reaction is most efficient in a pH range of 7.0 to 9.0.[1][3]

Below is a diagram illustrating the reaction mechanism of DSS with primary amines.

Caption: Mechanism of action of this compound (DSS) crosslinking.

Physicochemical and Reaction Properties of DSS

A summary of the key quantitative and qualitative properties of this compound is presented in the table below for easy reference.

| Property | Value / Description | Reference(s) |

| Molecular Formula | C16H20N2O8 | [1] |

| Molecular Weight | 368.34 g/mol | [1] |

| Spacer Arm Length | 11.4 Å | [4][5] |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester (at both ends) | [1][2] |

| Target Moiety | Primary amines (-NH2) | [2][3] |

| Optimal pH Range | 7.0 - 9.0 | [1][3] |

| Solubility | Insoluble in water; soluble in organic solvents (DMSO, DMF) | [1][3] |

| Membrane Permeability | Permeable | [1][5] |

| Cleavability | Non-cleavable | [1][6] |

Experimental Protocols

Precise and reproducible experimental design is critical for successful crosslinking studies. Below are detailed methodologies for intracellular and in-vitro protein crosslinking using DSS.

Intracellular Crosslinking Protocol

This protocol is designed for the in-situ stabilization of protein-protein interactions within living cells.

Caption: A typical experimental workflow for intracellular crosslinking using DSS.

Methodology:

-

Cell Preparation:

-

For suspension cells, harvest by centrifugation at approximately 300 x g for 5 minutes at 4°C.

-

For adherent cells, gently scrape or use a non-enzymatic method for detachment.

-

Wash the cells three times with ice-cold phosphate-buffered saline (PBS) at pH 8.0 to remove any amine-containing culture media. Resuspend the cell pellet in PBS.[3]

-

-

DSS Preparation:

-

Immediately before use, prepare a stock solution of DSS in anhydrous DMSO or DMF.[5] For example, a 25 mM stock solution can be made by dissolving 2 mg of DSS in 216 µL of DMSO.[5]

-

Note: DSS is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.[3][4]

-

-

Crosslinking Reaction:

-

Quenching the Reaction:

-

Cell Lysis and Downstream Analysis:

-

Proceed with cell lysis using an appropriate buffer and protocol for your target proteins.

-

The crosslinked protein samples can then be analyzed by various techniques, including SDS-PAGE, Western blotting, immunoprecipitation, and mass spectrometry to identify interacting partners.[7]

-

In-Vitro Crosslinking of Purified Proteins

This protocol is suitable for studying interactions between purified proteins or for creating stable protein conjugates.

Methodology:

-

Protein Sample Preparation:

-

DSS Preparation:

-

Prepare a fresh stock solution of DSS in DMSO or DMF as described in the intracellular protocol.

-

-

Crosslinking Reaction:

-

The molar excess of DSS to protein is a critical parameter. For protein concentrations greater than 5 mg/mL, a 10-fold molar excess of DSS is recommended. For concentrations below 5 mg/mL, a 20- to 50-fold molar excess is advised.[3][8] The final concentration of the crosslinker should typically be in the range of 0.25-5 mM.[3][8]

-

Add the calculated amount of DSS stock solution to the protein sample and mix gently.

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2-3 hours.[4]

-

-

Quenching the Reaction:

-

Removal of Excess Reagent and Analysis:

-

Unreacted DSS and the NHS byproduct can be removed by dialysis or desalting columns.[4]

-

The crosslinked products can then be analyzed by techniques such as size-exclusion chromatography, SDS-PAGE, and mass spectrometry.

-

Key Applications of this compound

The unique properties of DSS have led to its widespread adoption in various research and development areas:

-

Mapping Protein-Protein Interactions: By covalently linking interacting proteins, DSS helps to "trap" transient or weak interactions, allowing for their subsequent identification.[1]

-

Structural Elucidation of Protein Complexes: The distance constraints provided by the 11.4 Å spacer arm of DSS can be used in conjunction with techniques like mass spectrometry and computational modeling to determine the three-dimensional architecture of protein complexes.[9]

-

Receptor-Ligand Crosslinking: DSS is ideal for covalently linking a ligand to its receptor, facilitating the study of binding interactions and receptor dimerization.[1]

-

Antibody-Drug Conjugate (ADC) Development: DSS serves as a non-cleavable linker to attach cytotoxic drugs to antibodies, creating targeted therapeutic agents.[6][10]

-

Immobilization of Proteins: Proteins can be immobilized onto amine-coated surfaces for various applications, including immunoassays and biocatalysis.[1]

Conclusion

This compound remains a powerful and versatile tool for researchers. A thorough understanding of its mechanism of action, coupled with optimized experimental protocols, is paramount for generating reliable and insightful data. This guide provides the foundational knowledge and practical methodologies to effectively utilize DSS in a variety of scientific applications, from fundamental protein interaction studies to the development of novel therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. Expanding the Chemical Cross-Linking Toolbox by the Use of Multiple Proteases and Enrichment by Size Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Chemical Properties and Applications of Disuccinimidyl Suberate (DSS) Crosslinker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disuccinimidyl suberate (B1241622) (DSS) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, a pivotal reagent in the fields of proteomics, structural biology, and bioconjugation.[1] Its utility lies in its ability to covalently link interacting proteins, thereby "freezing" transient or weak interactions for subsequent analysis.[1][2] This guide provides a comprehensive overview of the chemical properties of DSS, detailed experimental protocols for its use, and a discussion of its applications in life science research.

DSS is a membrane-permeable, non-cleavable crosslinker that contains an amine-reactive N-hydroxysuccinimide (NHS) ester at each end of an 8-carbon spacer arm.[3][4] The NHS esters react with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, at a pH range of 7.0-9.0 to form stable amide bonds.[3][5][6] Due to its hydrophobic nature, DSS must be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being introduced to an aqueous reaction mixture.[3][5][6]

Core Chemical Properties of Disuccinimidyl Suberate (DSS)

A thorough understanding of the physicochemical properties of DSS is critical for its effective application in experimental design. The key quantitative data for DSS are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 368.34 g/mol | [4][7] |

| Spacer Arm Length | 11.4 Å | [3][7][8] |

| Molecular Formula | C16H20N2O8 | [2][4][7] |

| CAS Number | 68528-80-3 | [2][7] |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester (at both ends) | [1][3][4] |

| Target Moiety | Primary amines (-NH2) | [1][3][4] |

| Optimal Reaction pH | 7.0 - 9.0 | [3][5][6] |

| Solubility | Insoluble in water; Soluble in DMSO and DMF | [3][5][6] |

| Membrane Permeability | Permeable | [3][4][8] |

| Cleavability | Non-cleavable | [2][3] |

Mechanism of Action: Amine-Reactive Crosslinking

The crosslinking activity of DSS is mediated by its two NHS ester groups. These groups readily react with nucleophilic primary amines found on proteins. The reaction is a nucleophilic acyl substitution, where the nitrogen atom of the primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1] The reaction is most efficient at a pH between 7 and 9.[1] Below this range, the amine groups are protonated and less nucleophilic, while above this range, the hydrolysis of the NHS ester becomes a significant competing reaction.[1]

Experimental Protocols

General Protein Crosslinking using DSS

This protocol outlines the fundamental steps for crosslinking proteins in solution.

Materials:

-

DSS crosslinker

-

Anhydrous DMSO or DMF

-

Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate) at pH 7.0-9.0

-

Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)[6]

Procedure:

-

DSS Preparation: Allow the vial of DSS to equilibrate to room temperature before opening to prevent moisture condensation.[7] Prepare a stock solution of DSS (e.g., 10-25 mM) in anhydrous DMSO or DMF immediately before use.[6][9] Do not store the stock solution.[6]

-

Protein Preparation: Ensure the protein sample is in a buffer free of primary amines, such as Tris or glycine (B1666218), as these will compete with the target protein for reaction with DSS.[5]

-

Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM).[5] The optimal molar excess of DSS to protein depends on the protein concentration; a 10-fold molar excess is recommended for protein solutions >5 mg/mL, while a 20- to 50-fold molar excess is suggested for more dilute solutions.[5][6]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[6][7]

-

Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[6] Incubate for an additional 15 minutes at room temperature.[6]

-

Downstream Analysis: The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, western blotting, or mass spectrometry.[10]

Crosslinking for Immunoprecipitation (IP)

DSS is frequently used to stabilize antibody-antigen complexes or to covalently attach antibodies to protein A/G beads, preventing antibody elution with the target protein.[11]

Materials:

-

DSS crosslinker

-

Anhydrous DMSO or DMF

-

Cell lysate or protein sample

-

Specific primary antibody

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Conjugation Buffer (e.g., PBS, pH 8.0)[9]

-

Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5)[9]

-

IP Lysis/Wash Buffer

-

Elution Buffer

Procedure:

-

Antibody-Bead Conjugation (Optional, for covalent attachment): a. Incubate the antibody with Protein A/G beads. b. Wash the antibody-bound beads with conjugation buffer.[9] c. Prepare a fresh 1-5 mM DSS solution in conjugation buffer (by diluting a DMSO stock).[9] d. Resuspend the beads in the DSS solution and incubate for 30 minutes at room temperature.[9] e. Quench the reaction with quenching buffer for 15 minutes.[9] f. Wash the crosslinked antibody-beads with IP wash buffer.[9]

-

Immunoprecipitation: a. (If not crosslinking antibody to beads) Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.[12] b. Add the specific primary antibody to the lysate and incubate (e.g., overnight at 4°C).[12] c. Add Protein A/G beads (crosslinked or not) to capture the antibody-antigen complex.[12] d. Wash the beads several times with IP wash buffer to remove unbound proteins.[12]

-

Elution: Elute the captured antigen using an appropriate elution buffer (e.g., low pH glycine or SDS-PAGE sample buffer).[12]

-

Analysis: Analyze the eluted proteins by western blotting or mass spectrometry.[12]

Applications in Research and Drug Development

-

Mapping Protein-Protein Interactions: DSS is instrumental in identifying both stable and transient protein-protein interactions within protein complexes or entire cells.[2][13] Its membrane permeability allows for in vivo crosslinking of intracellular proteins.[4][8]

-

Structural Elucidation: By providing distance constraints between reactive lysine residues, DSS, in conjunction with mass spectrometry, aids in the structural analysis of proteins and protein complexes.[3]

-

Stabilization of Complexes: DSS can stabilize large multi-protein assemblies for structural studies by techniques like cryo-electron microscopy (cryo-EM) or X-ray crystallography.

-

Antibody-Drug Conjugates (ADCs): DSS can be utilized as a non-cleavable linker in the synthesis of ADCs.[14]

-

Immunoprecipitation Enhancement: Crosslinking with DSS can enhance the efficiency of co-immunoprecipitation by capturing weak or transient interactions that might otherwise be lost during the procedure.[12]

Conclusion

This compound is a versatile and powerful tool for researchers in various disciplines. Its well-defined chemical properties and reactivity make it an effective reagent for covalently capturing protein-protein interactions. A careful consideration of experimental parameters, particularly buffer composition, pH, and reagent concentration, is crucial for successful crosslinking experiments. The detailed protocols and workflows provided in this guide serve as a foundation for the application of DSS in elucidating complex biological systems and advancing drug development efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. DSS Crosslinker 100 mg CAS 68528-80-3 - this compound (DSS) - ProteoChem [proteochem.com]

- 9. Crosslinking Immunoprecipitation Protocol Using Dynabeads | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]

- 11. Immunoprecipitation with Protein A/G and cross linker DSS [gbiosciences.com]

- 12. Method Using a DSS Crosslinker for IP and Polymeric Protein WB | MtoZ Biolabs [mtoz-biolabs.com]

- 13. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

- 14. selleckchem.com [selleckchem.com]

Disuccinimidyl Suberate (DSS): A Technical Guide to Its Spacer Arm, Significance, and Application in Elucidating Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disuccinimidyl suberate (B1241622) (DSS) is a widely utilized homobifunctional crosslinking agent critical for the study of protein-protein interactions. Its defined spacer arm length, cell membrane permeability, and amine-reactive nature make it an invaluable tool in structural biology, proteomics, and drug development. This technical guide provides an in-depth exploration of the core characteristics of DSS, detailed experimental protocols for its use, and its significance in deciphering complex biological signaling pathways.

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. Many of these interactions are transient and can be difficult to capture and analyze using traditional biochemical methods. Chemical crosslinking provides a powerful approach to "freeze" these interactions, allowing for their identification and characterization. Disuccinimidyl suberate (DSS) is a non-cleavable, membrane-permeable crosslinker that covalently links proteins in close proximity.[1] Its N-hydroxysuccinimide (NHS) esters at either end of an 8-carbon spacer arm react with primary amines, such as those on lysine (B10760008) residues and the N-termini of proteins, to form stable amide bonds.[2] The defined length of the DSS spacer arm provides a spatial constraint, making it a molecular ruler for probing protein architecture.

Core Properties of this compound (DSS)

The utility of DSS as a crosslinking reagent is defined by its specific chemical and physical properties. These quantitative data are summarized in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Full Name | This compound | [3] |

| Synonyms | DSS, Disuccinimidyl octanedioate, Suberic acid bis(N-hydroxysuccinimide ester) | [3] |

| Molecular Formula | C₁₆H₂₀N₂O₈ | [4] |

| Molecular Weight | 368.34 g/mol | [4] |

| Spacer Arm Length | 11.4 Å | [5] |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester | [2] |

| Target Moiety | Primary amines (-NH₂) | [2] |

| Membrane Permeability | Permeable | |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., DMSO, DMF) | [3] |

| Optimal pH for Reaction | 7.0 - 9.0 |

Significance of the DSS Spacer Arm

The 11.4 Å spacer arm of DSS is of paramount significance as it defines the maximum distance between two crosslinked lysine residues. This fixed length acts as a structural constraint, providing valuable information about the proximity of interacting proteins or different domains within a single protein. By successfully crosslinking two proteins with DSS, researchers can infer that the respective lysine residues are within a certain distance of each other in the native protein complex. This information is crucial for:

-

Mapping Protein-Protein Interaction Interfaces: Identifying the specific regions of proteins that are in close contact.

-

Determining Protein Complex Stoichiometry: Assessing the number of subunits in a protein complex.

-

Probing Protein Conformation and Dynamics: Detecting changes in protein structure upon ligand binding or other stimuli.

-

Validating Computationally Modeled Protein Structures: Providing experimental evidence to support or refine theoretical models of protein complexes.

Experimental Protocols

The successful application of DSS requires careful optimization of experimental conditions. Below are detailed methodologies for common applications of DSS in protein interaction studies.

In Vitro Crosslinking of Purified Proteins

This protocol is suitable for studying the interaction between purified proteins in solution.

Materials:

-

Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, pH 7-9)

-

This compound (DSS)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine

-

SDS-PAGE reagents and equipment

-

Mass spectrometer (for advanced analysis)

Procedure:

-

Protein Preparation: Ensure the protein sample is in a buffer free of primary amines, which would compete with the protein for reaction with DSS. The protein concentration should ideally be between 0.5-2.0 mg/mL.[6]

-

DSS Stock Solution Preparation: Immediately before use, dissolve DSS in anhydrous DMSO to a stock concentration of 25 mM.[6]

-

Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration. A 10- to 50-fold molar excess of DSS to protein is a good starting point.[7] The final DMSO concentration should not exceed 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[6]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted DSS.[6]

-

Analysis: The crosslinked sample can be analyzed by SDS-PAGE to visualize higher molecular weight bands corresponding to crosslinked complexes. For identification of crosslinked peptides, the sample can be subjected to enzymatic digestion followed by mass spectrometry.[8]

In Vivo (Intracellular) Crosslinking

This protocol is designed to capture protein interactions within living cells.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

This compound (DSS)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Quenching buffer: 1 M Tris-HCl, pH 7.5

-

Cell lysis buffer containing protease inhibitors

-

Immunoprecipitation reagents (antibodies, beads)

Procedure:

-

Cell Preparation: Harvest and wash cells with PBS to remove any amine-containing media. Resuspend the cells in PBS at a concentration of approximately 25 x 10⁶ cells/mL.

-

Crosslinking Reaction: Add freshly prepared DSS in DMSO to the cell suspension to a final concentration of 1-5 mM.

-

Incubation: Incubate for 30-60 minutes at room temperature with gentle rotation.

-

Quenching and Cell Lysis: Quench the reaction by adding Tris-HCl, pH 7.5, to a final concentration of 50 mM and incubate for 15 minutes. Pellet the cells by centrifugation and lyse them using a suitable lysis buffer.

-

Downstream Analysis: The cell lysate can then be used for downstream applications such as immunoprecipitation to enrich for a specific protein and its crosslinked partners, followed by Western blotting or mass spectrometry to identify the interacting proteins.[9]

Visualization of Workflows and Signaling Pathways

Visualizing experimental workflows and the biological pathways under investigation is crucial for understanding the experimental design and interpreting the results.

Caption: A generalized experimental workflow for protein crosslinking using this compound (DSS).

Application in Studying Signaling Pathways: EGFR Interactome

DSS has been instrumental in elucidating the dynamic protein interactions within signaling pathways. For example, it has been used to study the epidermal growth factor receptor (EGFR) interactome, revealing changes in protein associations upon EGF stimulation.[10]

Caption: Simplified EGFR signaling pathway where DSS can stabilize the interaction between EGFR and Grb2.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its well-defined spacer arm of 11.4 Å provides crucial spatial information for mapping protein-protein interactions and understanding the architecture of protein complexes. The detailed protocols and conceptual frameworks presented in this guide are intended to equip researchers with the knowledge to effectively utilize DSS in their investigations, ultimately contributing to a deeper understanding of complex biological systems and facilitating the development of novel therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Di-(N-succinimidyl) suberate (DSS) — CF Plus Chemicals [cfplus.cz]

- 4. This compound, cross-linking reagent (CAS 68528-80-3) | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]

- 9. Method Using a DSS Crosslinker for IP and Polymeric Protein WB | MtoZ Biolabs [mtoz-biolabs.com]

- 10. researchgate.net [researchgate.net]

understanding homobifunctional crosslinkers like DSS

An In-depth Technical Guide to Homobifunctional Crosslinkers: Focus on Disuccinimidyl Suberate (B1241622) (DSS)

Introduction to Homobifunctional Crosslinkers

Homobifunctional crosslinkers are chemical reagents featuring two identical reactive groups, designed to covalently link two similar functional groups within or between molecules.[1][2][3][4] These powerful tools are fundamental in life sciences research and drug development for studying protein-protein interactions, stabilizing protein structures, and assembling multi-subunit complexes.[1][2] By capturing and stabilizing transient or weak interactions, these crosslinkers provide a snapshot of the molecular organization within biological systems.[1]

A homobifunctional crosslinker is composed of three main parts: two identical reactive groups and a spacer arm that bridges them.[1] The selection of a crosslinker depends on the target functional group, the required distance between the linked molecules, and other experimental needs like cleavability or membrane permeability.[1] The most commonly targeted functional groups on proteins are primary amines (-NH₂) and sulfhydryls (-SH).[3]

-

Amine-Reactive Crosslinkers : These typically utilize N-hydroxysuccinimide (NHS) esters, which react with primary amines on lysine (B10760008) residues and the N-terminus of proteins to form stable amide bonds, usually at a pH of 7.2-8.5.[3]

-

Sulfhydryl-Reactive Crosslinkers : These often contain maleimide (B117702) groups that specifically react with sulfhydryl groups on cysteine residues at a pH range of 6.5-7.5, forming stable thioether bonds.[1]

Core Focus: Disuccinimidyl Suberate (DSS)

This compound (DSS) is a widely used homobifunctional crosslinker known for being non-cleavable and permeable to cell membranes.[5][6][7][8][9][10] Its structure consists of two N-hydroxysuccinimide (NHS) ester reactive groups located at each end of an 8-carbon alkyl chain (suberate), which acts as the spacer arm.[6][7][9]

DSS is highly reactive toward primary amines, such as those on the side chains of lysine residues and the N-termini of polypeptides, forming stable and irreversible amide bonds.[5][7][9][11] A key characteristic of DSS is its insolubility in water, which necessitates its dissolution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before it can be introduced to an aqueous reaction mixture.[5][6][7][8][9][11] This hydrophobicity also contributes to its ability to permeate cell membranes, making it an excellent reagent for crosslinking intracellular proteins.[6][7][11]

Data Presentation: Properties and Reaction Conditions

The following tables summarize the key quantitative data for DSS, providing a quick reference for designing and executing crosslinking experiments.

Table 1: Chemical and Physical Properties of this compound (DSS)

| Property | Value | Source(s) |

| Molecular Weight | 368.34 - 368.4 g/mol | [8][9][12][13] |

| Spacer Arm Length | 11.4 Å (8 atoms) | [8][9][10][12][13] |

| CAS Number | 68528-80-3 | [8][9][12] |

| Chemical Formula | C₁₆H₂₀N₂O₈ | [7][12] |

| Reactive Toward | Primary amines (-NH₂) | [7][8][9] |

| Solubility | Insoluble in water; Soluble in DMSO, DMF | [5][6][7][8][9] |

| Cleavability | Non-cleavable | [7][8][9] |

| Membrane Permeability | Permeable | [6][7][8][9][10] |

Table 2: Recommended Reaction Conditions for DSS Crosslinking

| Parameter | Recommended Range/Value | Notes | Source(s) |

| Final DSS Concentration | 0.25 - 5 mM | The optimal concentration depends on the protein concentration and desired degree of crosslinking. | [5][8][11][12][13] |

| Molar Excess (DSS:Protein) | 10-fold for >5 mg/mL protein; 20- to 50-fold for <5 mg/mL protein | Higher molar excess is needed for dilute protein solutions to ensure efficient crosslinking. | [5][8][11][12] |

| Reaction Buffer | Amine-free buffers (e.g., PBS, HEPES, Borate) | Buffers containing primary amines like Tris or glycine (B1666218) will compete with the target protein and quench the reaction. | [5][11][13] |

| pH | 7.0 - 9.0 | The reaction between NHS esters and primary amines is most efficient at neutral to alkaline pH. | [5][7][11][12] |

| Reaction Time & Temperature | 30-60 min at Room Temp.; 2-3 hours at 4°C or on ice | Incubation time and temperature can be adjusted to control the extent of crosslinking. | [8][11][13][14] |

| Quenching Reagent | 20-50 mM Tris, Glycine, or Lysine | Added after the desired incubation time to stop the reaction by consuming unreacted DSS. | [11][12][15] |

Visualizations: Mechanisms and Workflows

Experimental Protocols

Protocol 1: General Protein Crosslinking in Solution

This protocol provides a general procedure for crosslinking purified proteins in a solution.[5]

Materials:

-

Purified protein sample in an amine-free buffer (e.g., PBS, HEPES).[5][11][13]

-

This compound (DSS).[5]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5.[11]

-

Reaction tubes.

Procedure:

-

Protein Preparation : Prepare the protein sample in a suitable amine-free reaction buffer.[5][8][13][15] If the protein is in a buffer containing Tris or glycine, perform a buffer exchange.

-

DSS Stock Solution : Immediately before use, prepare a DSS stock solution (e.g., 25 mM) by dissolving DSS in anhydrous DMSO or DMF.[5][11][12][13][15] DSS is moisture-sensitive and hydrolyzes in aqueous solutions, so the stock should be prepared fresh.[8][11][12][13]

-

Crosslinking Reaction : Add the freshly prepared DSS stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM) and molar excess.[5][8][11][12][13][15] The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[5] Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8][11][13]

-

Quenching : Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[8][11] Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is consumed.[8][11][13]

-

Analysis : Analyze the crosslinked products. This is commonly done using SDS-PAGE, where crosslinked complexes will show a shift to a higher molecular weight.[2] For more detailed analysis of interaction sites, mass spectrometry can be employed.[5][15]

Protocol 2: Intracellular Crosslinking in Living Cells

This protocol leverages the membrane-permeable nature of DSS to stabilize protein interactions within intact cells.[11]

Materials:

-

Suspension or adherent cells.

-

DSS stock solution in DMSO.[13]

-

Cell lysis buffer.

Procedure:

-

Cell Preparation : Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to completely remove any amine-containing culture media.[11] Resuspend the cells in PBS at a concentration of approximately 25 x 10⁶ cells/mL.[11][13]

-

Crosslinking Reaction : Add the fresh DSS stock solution to the cell suspension to a final concentration of 1-5 mM.[11][13] Incubate the mixture for 30 minutes at room temperature with gentle mixing.[11][13]

-

Quenching and Cell Lysis : Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris and incubate for 15 minutes.[11][13] Pellet the cells by centrifugation, discard the supernatant, and lyse the cells using an appropriate lysis buffer to extract the crosslinked proteins.[14]

-

Downstream Analysis : The resulting cell lysate containing stabilized protein complexes can be analyzed by various methods, such as immunoprecipitation followed by Western blotting or mass spectrometry, to identify interacting partners.[14]

Protocol 3: On-Bead Crosslinking for Pull-Down Assay Validation

This protocol is useful for stabilizing weak or transient protein interactions after an immunoprecipitation (IP) or pull-down, prior to elution.[16]

Materials:

-

Antibody-coupled beads with the captured "bait" protein and its interacting partners.[16]

-

Wash Buffer (e.g., PBS).[16]

-

DSS stock solution in DMSO.[16]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5.[16]

-

Elution Buffer.[16]

Procedure:

-

Interaction Capture : Perform a standard pull-down or immunoprecipitation to capture the bait protein and its interacting "prey" proteins from a cell lysate onto affinity beads.[17]

-

Washing : Wash the beads thoroughly with an appropriate wash buffer to remove non-specifically bound proteins.

-

On-Bead Crosslinking : Resuspend the beads in an amine-free buffer (e.g., PBS). Add DSS stock solution to a final concentration of 1-2 mM. Incubate for 30 minutes at room temperature with gentle rotation to covalently link the bait to its interactors.[16]

-

Quenching and Final Washes : Stop the reaction by adding Quenching Buffer.[16] Wash the beads again to remove the quenching reagent and any remaining unreacted crosslinker.

-

Elution and Analysis : Elute the now-covalently linked protein complexes from the beads using an appropriate elution buffer. Analyze the eluate by SDS-PAGE, Western blotting, or mass spectrometry to identify the stabilized interacting proteins.[18][19]

Applications in Research and Drug Development

Homobifunctional crosslinkers like DSS are indispensable tools with a wide range of applications:

-

Mapping Protein-Protein Interactions : DSS is used to "freeze" protein interactions in place, allowing for the identification of both stable and transient binding partners.[3][9]

-

Structural Biology : The 11.4 Å spacer arm of DSS provides a distance constraint between the linked lysine residues, which can be used in computational modeling to determine the low-resolution structure and topology of protein complexes.[20][21]

-

Signaling Pathway Analysis : By stabilizing protein complexes within a signaling cascade, crosslinking can help elucidate the components and architecture of these pathways.[16][22][23]

-

Antibody-Drug Conjugates (ADCs) : DSS is used as a non-cleavable linker in the synthesis of ADCs, connecting a cytotoxic drug to an antibody.[10]

-

Crosslinking Mass Spectrometry (XL-MS) : This powerful technique combines chemical crosslinking with high-resolution mass spectrometry to provide detailed information on protein structure and interactions on a large scale.[7][20][21]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]

- 5. benchchem.com [benchchem.com]

- 6. DSS Crosslinker 100 mg CAS 68528-80-3 - this compound (DSS) - ProteoChem [proteochem.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

- 10. DSS Crosslinker | TargetMol [targetmol.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. store.sangon.com [store.sangon.com]

- 14. Method Using a DSS Crosslinker for IP and Polymeric Protein WB | MtoZ Biolabs [mtoz-biolabs.com]

- 15. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]

- 16. benchchem.com [benchchem.com]

- 17. Pull-Down Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. Large Scale Chemical Cross-linking Mass Spectrometry Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Linking proteins to signaling pathways for experiment design and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]

An In-depth Technical Guide to the Membrane Permeability of Disuccinimidyl Suberate (DSS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the membrane permeability of Disuccinimidyl suberate (B1241622) (DSS), a widely used homobifunctional crosslinking agent. A key attribute of DSS for intracellular applications is its ability to traverse the cell membrane, enabling the stabilization of protein-protein interactions within their native cellular environment.[1] This document delves into the physicochemical properties of DSS that govern its membrane permeability, details experimental protocols to quantitatively assess this permeability, and discusses the implications for cellular signaling.

Introduction to Disuccinimidyl Suberate (DSS)

This compound is a chemical crosslinker featuring two N-hydroxysuccinimide (NHS) esters at either end of an 8-carbon spacer arm.[1] These NHS esters react efficiently with primary amines, such as those on the side chain of lysine (B10760008) residues and the N-termini of polypeptides, to form stable, covalent amide bonds.[1] The ability of DSS to penetrate cell membranes is critical for capturing weak or transient protein interactions that might otherwise be lost during cell lysis.[1]

Physicochemical Properties and Membrane Permeability

The membrane permeability of DSS is a direct consequence of its chemical structure. It is a hydrophobic and lipophilic molecule that lacks charged groups, characteristics that facilitate its passive diffusion across the lipid bilayer of the cell membrane.[1] This is in stark contrast to its water-soluble analog, Bis(sulfosuccinimidyl) suberate (BS3), which possesses charged sulfonate groups that render it membrane-impermeant and thus suitable for crosslinking proteins on the cell surface.[1]

Table 1: Physicochemical Properties of DSS and Related Crosslinkers

| Property | This compound (DSS) | Bis(sulfosuccinimidyl) suberate (BS3) | Disuccinimidyl glutarate (DSG) |

| Molecular Weight | 368.35 g/mol | 572.43 g/mol | 326.26 g/mol |

| Spacer Arm Length | 11.4 Å | 11.4 Å | 7.7 Å |

| Membrane Permeable | Yes[1] | No[1] | Yes |

| Water Soluble | No (dissolve in DMSO/DMF)[1] | Yes | No (dissolve in DMSO/DMF) |

| Reactive Group | N-hydroxysuccinimide (NHS) Ester[1] | Sulfo-NHS Ester | N-hydroxysuccinimide (NHS) Ester |

| Target Residue | Primary Amines (e.g., Lysine)[1] | Primary Amines | Primary Amines |

Experimental Protocols for Assessing Membrane Permeability

While the membrane permeability of DSS is qualitatively established, quantitative assessment is crucial for optimizing intracellular crosslinking experiments and understanding its potential off-target effects. Below are detailed methodologies for key experiments to determine the membrane permeability of DSS.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for assessing the passive permeability of a compound across an artificial lipid membrane. For a hydrophobic compound like DSS, a modified protocol is recommended.

Objective: To determine the passive permeability (Pe) of DSS.

Materials:

-

PAMPA plate (e.g., 96-well format with a hydrophobic PVDF membrane)

-

Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)

-

Donor solution: DSS dissolved in a suitable buffer (e.g., PBS, pH 7.4) with a low percentage of co-solvent like DMSO.

-

Acceptor solution: Buffer identical to the donor solution, with a "sink" component like bovine serum albumin (BSA) to mimic intracellular protein binding.

-

LC-MS/MS system for quantification.

Protocol:

-

Membrane Coating: Apply the phospholipid solution to the membrane of the donor plate and allow the solvent to evaporate, forming a lipid bilayer.

-

Solution Preparation: Prepare the DSS donor solution at a known concentration. Prepare the acceptor solution.

-

Assay Assembly: Add the acceptor solution to the acceptor plate. Add the donor solution to the donor plate. Carefully place the donor plate onto the acceptor plate.

-

Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

-

Quantification: After incubation, carefully separate the plates. Determine the concentration of DSS in both the donor and acceptor wells using a validated LC-MS/MS method.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

Where:

-

V_D = Volume of donor well

-

V_A = Volume of acceptor well

-

A = Area of the membrane

-

t = Incubation time

-

C_A(t) = Concentration of DSS in the acceptor well at time t

-

C_equilibrium = (V_D * C_D(0)) / (V_D + V_A)

-

C_D(0) = Initial concentration of DSS in the donor well

-

Caco-2 Permeability Assay

The Caco-2 permeability assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. This assay can provide insights into both passive and active transport mechanisms.

Objective: To determine the apparent permeability coefficient (Papp) of DSS across a cellular monolayer.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 24-well format)

-

Cell culture medium and reagents

-

Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

DSS solution in transport buffer

-

LC-MS/MS system.

Protocol:

-

Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

-

Permeability Assay (Apical to Basolateral):

-

Wash the cell monolayers with pre-warmed transport buffer.

-

Add the DSS solution to the apical (upper) chamber.

-

Add fresh transport buffer to the basolateral (lower) chamber.

-

Incubate at 37°C with gentle shaking.

-

At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.

-

-

Permeability Assay (Basolateral to Apical): Perform the assay in the reverse direction to assess potential efflux.

-

Quantification: Determine the concentration of DSS in the collected samples using LC-MS/MS.

-

Papp Calculation: Calculate the Papp value as described in the PAMPA protocol, adjusting for the volume and surface area of the Transwell insert.

Intracellular Concentration Measurement by LC-MS/MS

This protocol aims to directly measure the amount of DSS that has entered the cells.

Objective: To quantify the intracellular concentration of DSS.

Materials:

-

Cultured cells

-

DSS solution

-

Ice-cold PBS

-

Lysis buffer

-

LC-MS/MS system.

Protocol:

-

Cell Treatment: Treat cultured cells with a known concentration of DSS for a specific time.

-

Washing: Quickly wash the cells with ice-cold PBS to remove extracellular DSS.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Protein Precipitation: Precipitate proteins from the cell lysate (e.g., with cold acetonitrile).

-

Quantification: Analyze the supernatant containing the intracellular DSS using a validated LC-MS/MS method.

-

Concentration Calculation: Relate the measured amount of DSS to the known cell number and average cell volume to estimate the intracellular concentration.

Impact on Cellular Signaling

The primary effect of DSS on cellular function is the covalent crosslinking of proteins. This action can have significant, albeit indirect, impacts on cellular signaling pathways.

-

Stabilization of Signaling Complexes: DSS can trap and stabilize transient interactions within signaling cascades, allowing for their identification and study. For example, it can be used to capture the interaction between a receptor and its downstream signaling partners.

-

Inhibition of Protein Dynamics: By crosslinking proteins, DSS can inhibit their normal dynamic functions, such as conformational changes, dissociation from complexes, or translocation within the cell. This can lead to either the sustained activation or inhibition of a signaling pathway, depending on the specific proteins and interactions affected.

-

Induction of Stress Responses: The introduction of a chemical crosslinker and the subsequent widespread, non-specific crosslinking of intracellular proteins can induce cellular stress responses, such as the heat shock response or the unfolded protein response.

It is important to note that N-hydroxysuccinimide esters can also react with other nucleophilic amino acids like serines, threonines, and tyrosines, although with lower efficiency than with primary amines. This potential for off-target reactions should be considered when interpreting results from DSS crosslinking experiments.

Visualizations

Diagram 1: General Workflow for Intracellular Crosslinking with DSS

References

Disuccinimidyl suberate reaction with primary amines

An In-depth Technical Guide to Disuccinimidyl Suberate (B1241622) (DSS) Cross-linking

Disuccinimidyl suberate (DSS) is a non-cleavable, homobifunctional cross-linking agent widely utilized in biological research to covalently link proteins and other molecules.[1][2] Its utility stems from its two N-hydroxysuccinimide (NHS) esters, which are highly reactive toward primary amines, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins.[1][3][4] This guide provides a detailed overview of the DSS reaction mechanism, experimental protocols, and critical parameters for its successful application in research and drug development.

Core Reaction Mechanism

The fundamental reaction of DSS involves the nucleophilic attack of a primary amine on one of the NHS esters. This reaction results in the formation of a stable, covalent amide bond and the release of an N-hydroxysuccinimide (NHS) leaving group.[3][5][6] Because DSS possesses two identical NHS ester groups at either end of an 8-carbon (11.4 Å) spacer arm, it can covalently link two different protein molecules or cross-link different domains within the same protein.[3][6][7]

Quantitative Data: Key Experimental Parameters

The success of a DSS cross-linking experiment is contingent upon several critical parameters. Optimizing these factors is essential to maximize cross-linking efficiency while minimizing unwanted side reactions.

| Parameter | Recommended Range/Value | Notes |

| DSS Concentration | 0.25 - 5 mM (final) | The optimal concentration depends on the protein concentration and the desired degree of cross-linking.[1][5][6] |

| Molar Excess (DSS:Protein) | 10-fold to 50-fold | Use a 10-fold excess for protein solutions >5 mg/mL and a 20- to 50-fold excess for more dilute solutions.[1][5][6] |

| Reaction Buffer | Phosphate (PBS), HEPES, Borate, Bicarbonate | The buffer must be free of primary amines (e.g., Tris, glycine) which compete with the target protein for reaction with DSS.[1][5][8] |

| pH | 7.0 - 9.0 | The reaction of NHS esters with primary amines is most efficient at a neutral to slightly alkaline pH.[1][5][6][7] However, the rate of hydrolysis also increases with pH.[5][8] |

| Incubation Time | 30 - 60 minutes (Room Temp) or 2 - 4 hours (on ice) | Longer incubation times may be needed at lower temperatures.[1][5][6][7] |

| Incubation Temperature | Room Temperature or 4°C (on ice) | Reactions are often performed on ice to slow down both the cross-linking and competing hydrolysis reactions for better control.[1][8] |

| Quenching Reagent | 20 - 50 mM Tris or Glycine | Added after the desired incubation time to consume any unreacted DSS and terminate the cross-linking reaction.[1][5][9] |

Competing Reaction: Hydrolysis of NHS Esters

The primary competing reaction in any DSS experiment is the hydrolysis of the NHS ester groups in the aqueous buffer.[5][8][10] This reaction converts the reactive NHS ester into an unreactive carboxyl group, rendering the DSS molecule incapable of forming a cross-link. The rate of hydrolysis is highly dependent on pH, increasing significantly as the pH rises above neutral.[5][8] In dilute protein solutions, hydrolysis can dominate over the desired aminolysis (reaction with amines), leading to low cross-linking efficiency.[5][11][12][13] Therefore, it is crucial to prepare DSS solutions immediately before use and to control the reaction time and pH carefully.[6][8]

Detailed Experimental Protocol: Protein Cross-linking

This protocol provides a general procedure for cross-linking proteins in solution using DSS.

1. Materials and Preparation

-

Protein Sample: Prepare the protein in a suitable amine-free buffer (e.g., PBS, HEPES) at the desired concentration.[1][6] If the protein is in a buffer containing Tris or glycine, a buffer exchange via dialysis or gel filtration is necessary.[6]

-

DSS Stock Solution: DSS is moisture-sensitive and water-insoluble.[6][7][14] Allow the DSS vial to equilibrate to room temperature before opening to prevent condensation.[6][7] Immediately before use, dissolve DSS in a dry, water-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution (e.g., 25-50 mM).[5][7][9] Do not store the stock solution, as the NHS ester will readily hydrolyze.[6][8]

-

Quenching Buffer: Prepare a 1M stock of Tris-HCl or Glycine, pH 7.5.[5][9][15]

2. Cross-linking Reaction

-

Add the freshly prepared DSS stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM).[1]

-

Gently mix the reaction mixture immediately. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[1]

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2-4 hours.[1][5]

3. Reaction Quenching

-

Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM (e.g., add 1M Tris-HCl to a final concentration of 50 mM).[1][5]

-

Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is consumed.[1][5]

4. Downstream Analysis

-

The cross-linked protein sample is now ready for analysis.

-

Unreacted cross-linker and quenching reagents can be removed by methods such as dialysis or gel filtration if required.[1][7]

-

Analyze the cross-linked products using techniques like SDS-PAGE, which will show a shift in the molecular weight of cross-linked complexes, or mass spectrometry to identify the specific cross-linked residues.[1][9]

Visualized Experimental Workflow

The following diagram illustrates the typical workflow for a protein cross-linking experiment using DSS.

Key Applications

DSS is a versatile tool for probing protein structure and interactions. Its membrane permeability allows for both in vitro and intracellular cross-linking.[3][6][14]

-

Studying Protein-Protein Interactions: DSS is used to stabilize and capture both stable and transient protein-protein interactions, allowing for their subsequent identification.[2][9][15]

-

Intracellular Cross-linking: Because DSS can cross cell membranes, it can be used to "fix" protein interactions within their native cellular environment prior to cell lysis and analysis.[3][14][16]

-

Immunoprecipitation (IP): Cross-linking with DSS can enhance the efficiency of co-immunoprecipitation by stabilizing the interaction between a target protein and its binding partners.[15]

-

Structural Proteomics: Data from DSS cross-linking, analyzed by mass spectrometry, can provide distance constraints that aid in the computational modeling of protein and protein complex structures.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]

- 10. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound - Wikipedia [en.wikipedia.org]

- 15. Method Using a DSS Crosslinker for IP and Polymeric Protein WB | MtoZ Biolabs [mtoz-biolabs.com]

- 16. benchchem.com [benchchem.com]

The Solubility of Disuccinimidyl Suberate: A Technical Guide for Researchers

Disuccinimidyl suberate (B1241622) (DSS) is a non-cleavable, membrane-permeable, homobifunctional crosslinking agent widely utilized in biological research to covalently link proteins and other biomolecules. Its utility is predicated on the two N-hydroxysuccinimide (NHS) esters situated at either end of an 8-carbon spacer arm, which readily react with primary amines. A critical technical consideration for the successful application of DSS is its solubility, particularly in the solvents central to biochemical experiments: dimethyl sulfoxide (B87167) (DMSO) and aqueous buffers. This guide provides an in-depth examination of the solubility characteristics of DSS, detailed experimental protocols, and the chemical principles governing its use.

Core Principles of DSS Solubility

Disuccinimidyl suberate is an inherently hydrophobic molecule, a characteristic dictated by its eight-carbon alkyl chain and the absence of charged functional groups.[1][2] This structural feature is the primary determinant of its solubility profile. Consequently, DSS is insoluble in water and requires dissolution in a polar aprotic organic solvent, such as DMSO or dimethylformamide (DMF), prior to its introduction into an aqueous reaction environment.[3][4][5]

Once introduced into an aqueous solution, the utility of DSS is governed by the competition between two key reactions: the desired aminolysis with primary amines on the target molecule and the undesirable hydrolysis of the NHS esters. The rate of this hydrolysis is a critical factor, as it inactivates the crosslinker.[6] This process is significantly influenced by the pH of the solution, with the rate of hydrolysis increasing at higher pH levels.[6][7]

Quantitative Solubility Data

The solubility of DSS in DMSO is substantial, allowing for the preparation of concentrated stock solutions. In contrast, its solubility in aqueous buffers is exceedingly low. For practical applications, DSS is first dissolved in an organic solvent and then diluted into the aqueous buffer of choice.[8] The following table summarizes the reported solubility values for DSS.

| Solvent System | Reported Solubility | Molar Concentration (approx.) | Reference |

| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | ~27 mM | [8] |

| Dimethyl sulfoxide (DMSO) | 74 mg/mL | ~201 mM | [9] |

| Dimethyl sulfoxide (DMSO) | 100 mg/mL | ~271 mM | [10] |

| Dimethyl sulfoxide (DMSO) | Soluble to 100 mM | 100 mM | |

| Water | Insoluble | - | [3][11] |

| 1:5 DMSO:PBS (pH 7.2) Solution | ~0.15 mg/mL | ~0.4 mM | [8] |

Note: The molecular weight of DSS is 368.34 g/mol . The variability in reported DMSO solubility may be attributed to factors such as the purity of the DSS and the anhydrous state of the DMSO, as moisture can significantly reduce solubility and promote hydrolysis.[6][9]

Experimental Protocols

To ensure maximal crosslinking efficiency while minimizing hydrolysis, a precise and consistent experimental protocol is essential. The following section details the standard methodology for the preparation and use of DSS in crosslinking experiments.

Materials Required

-

This compound (DSS) powder

-

Anhydrous (dry) Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Non-amine-containing reaction buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Borate buffer) at a pH of 7.0-9.0[1][6]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5; 1 M Glycine)[1]

-

Protein or other target molecule in the reaction buffer

Protocol for DSS Stock Solution Preparation

Due to the moisture sensitivity of DSS, it is imperative that stock solutions are prepared immediately before use.[2][6] Storing DSS in solution, even in anhydrous DMSO, is not recommended as the NHS ester will readily hydrolyze over time.[6]

-

Equilibrate DSS: Allow the vial of DSS powder to warm to room temperature before opening. This prevents condensation from forming inside the vial, which would introduce moisture and lead to the degradation of the reagent.[2]

-

Dissolve in Anhydrous DMSO: Add the appropriate volume of anhydrous DMSO to the DSS powder to achieve the desired stock concentration (typically 10-25 mM). For example, to prepare a 25 mM stock solution, dissolve 2 mg of DSS in 216 µL of anhydrous DMSO.[6]

-

Ensure Complete Dissolution: Vortex the solution thoroughly to ensure the DSS is completely dissolved.

Protocol for Protein Crosslinking

-